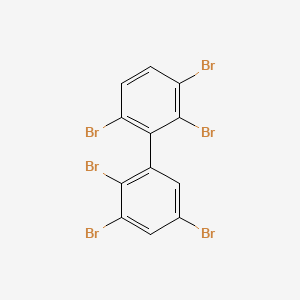
2,2',3,3',5,6'-Hexabromobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,3,3’,5,6’-Hexabromobiphenyl: is a polybrominated biphenyl (PBB), a class of synthetic organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. These compounds are known for their use as flame retardants, particularly in plastics, textiles, and electronic devices . Due to their persistence in the environment and potential toxicity, the use of polybrominated biphenyls has been restricted or banned in many regions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,5,6’-Hexabromobiphenyl typically involves the bromination of biphenyl. The process can be carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions on the biphenyl ring .
Industrial Production Methods: Industrial production of polybrominated biphenyls, including 2,2’,3,3’,5,6’-Hexabromobiphenyl, involves large-scale bromination reactions. These reactions are conducted in reactors where biphenyl is exposed to bromine or bromine compounds in the presence of catalysts to achieve the desired degree of bromination .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’,3,3’,5,6’-Hexabromobiphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the biphenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced, leading to changes in its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, which can replace bromine atoms on the biphenyl ring.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield biphenyl derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Applications De Recherche Scientifique
Chemistry: 2,2’,3,3’,5,6’-Hexabromobiphenyl is used as a reference standard in analytical chemistry for the detection and quantification of polybrominated biphenyls in environmental samples .
Biology and Medicine: Research on the biological effects of polybrominated biphenyls, including 2,2’,3,3’,5,6’-Hexabromobiphenyl, has focused on their potential toxicity and impact on human health. Studies have investigated their effects on the endocrine system, immune system, and potential carcinogenicity .
Industry: In the past, 2,2’,3,3’,5,6’-Hexabromobiphenyl was used as a flame retardant in various industrial applications, including the manufacturing of plastics, textiles, and electronic devices. due to environmental and health concerns, its use has been largely phased out .
Mécanisme D'action
The mechanism of action of 2,2’,3,3’,5,6’-Hexabromobiphenyl involves its interaction with cellular receptors and enzymes. One of the primary molecular targets is the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator. Upon binding to AhR, 2,2’,3,3’,5,6’-Hexabromobiphenyl can activate the expression of genes involved in xenobiotic metabolism, such as the CYP1A1 gene . This activation leads to the production of enzymes that metabolize and detoxify xenobiotic compounds .
Comparaison Avec Des Composés Similaires
- 2,2’,3,4,5,6-Hexabromobiphenyl
- 2,2’,4,4’,6,6’-Hexabromobiphenyl
- 3,3’,4,4’,5,5’-Hexabromobiphenyl
Comparison: While all these compounds are polybrominated biphenyls, they differ in the positions of the bromine atoms on the biphenyl ring. This difference in bromination pattern can influence their chemical properties, reactivity, and biological effects. For example, the specific positions of the bromine atoms can affect the compound’s ability to interact with biological receptors and enzymes, leading to variations in toxicity and environmental persistence .
Propriétés
Numéro CAS |
119264-51-6 |
|---|---|
Formule moléculaire |
C12H4Br6 |
Poids moléculaire |
627.6 g/mol |
Nom IUPAC |
1,2,4-tribromo-3-(2,3,5-tribromophenyl)benzene |
InChI |
InChI=1S/C12H4Br6/c13-5-3-6(11(17)9(16)4-5)10-7(14)1-2-8(15)12(10)18/h1-4H |
Clé InChI |
GZMBPIKAXBKPFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1Br)C2=C(C(=CC(=C2)Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


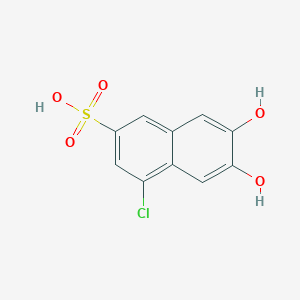
![N-[(Diphenylmethylidene)carbamoyl]benzamide](/img/structure/B14296742.png)

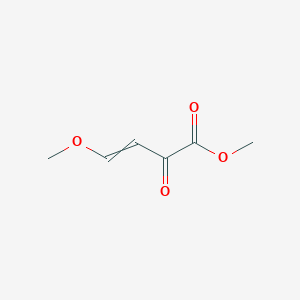
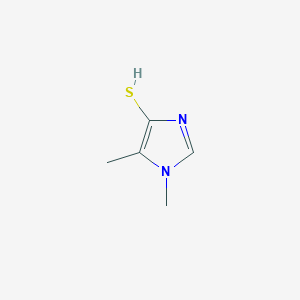
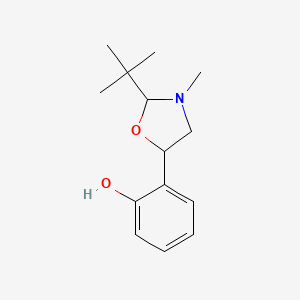
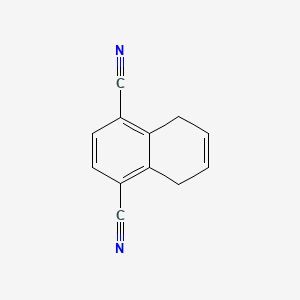

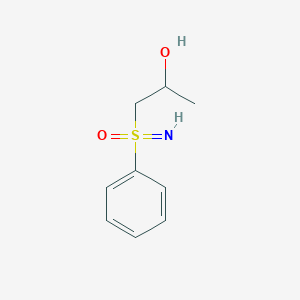
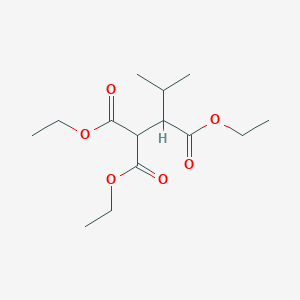


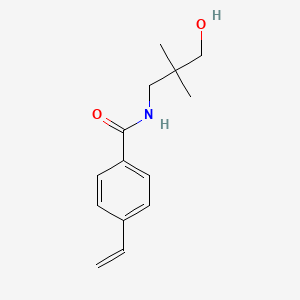
![10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14296843.png)
